Cgp 57380

描述

inhibits the mitogen-activated protein kinase-interacting kinase Mnk1

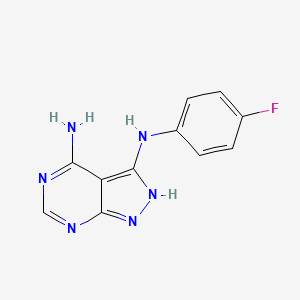

Structure

3D Structure

属性

IUPAC Name |

3-N-(4-fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN6/c12-6-1-3-7(4-2-6)16-11-8-9(13)14-5-15-10(8)17-18-11/h1-5H,(H4,13,14,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPMANVRZYYQMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=C3C(=NC=NC3=NN2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469941 | |

| Record name | 3-N-(4-Fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522629-08-9 | |

| Record name | CGP 57380 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0522629089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 522629-08-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-N-(4-Fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CGP 57380 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

CGP 57380: A Technical Guide to its Mechanism of Action as a MNK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 57380 is a potent and selective, cell-permeable inhibitor of the MAP kinase-interacting kinases 1 and 2 (MNK1/2). By targeting these kinases, this compound effectively blocks the phosphorylation of a key downstream substrate, the eukaryotic initiation factor 4E (eIF4E). The phosphorylation of eIF4E is a critical regulatory step in the initiation of cap-dependent mRNA translation, a process frequently dysregulated in cancer and other proliferative diseases. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and preclinical anti-tumor activity. It includes a summary of key quantitative data, detailed experimental protocols for studying its activity, and visual representations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of MNK1 and Downstream eIF4E Phosphorylation

This compound is a pyrazolo-pyrimidine compound that acts as a selective inhibitor of MNK1.[1] It exerts its biological effects by directly binding to the kinase domain of MNK1, thereby preventing the phosphorylation of its primary substrate, eIF4E, at serine 209. This inhibitory action disrupts the initiation of cap-dependent translation of a specific subset of mRNAs, many of which encode for proteins involved in cell growth, proliferation, and survival.

The primary mechanism of action of this compound can be summarized in the following steps:

-

Entry into the cell: As a cell-permeable compound, this compound readily crosses the cell membrane to reach its intracellular target.

-

Binding to MNK1: this compound selectively binds to the ATP-binding pocket of MNK1, preventing the kinase from utilizing ATP for substrate phosphorylation.

-

Inhibition of eIF4E Phosphorylation: By inhibiting MNK1 activity, this compound directly blocks the phosphorylation of eIF4E at Ser209.

-

Disruption of Cap-Dependent Translation: The dephosphorylated state of eIF4E leads to a reduction in the translation of specific mRNAs that are highly dependent on phosphorylated eIF4E for efficient initiation. These often include mRNAs encoding oncoproteins such as c-Myc and cyclin D1.

-

Cellular Consequences: The net effect of this inhibition is a reduction in cell proliferation, induction of apoptosis, and a sensitization of cancer cells to other therapeutic agents.

Below is a diagram illustrating the signaling pathway affected by this compound.

Caption: Signaling pathway inhibited by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and activity of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 Value | Reference |

| MNK1 | Cell-free kinase assay | 2.2 µM | [2] |

| eIF4E Phosphorylation | Cellular assay | ~3 µM | [1] |

Table 2: Effects of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Effect | Concentration | Reference |

| Jurkat, CEM | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Inhibition of proliferation, induction of apoptosis | 4-16 µM | [3] |

| BC CML cells | Chronic Myeloid Leukemia | Prevents serial replating | Not specified | [2] |

| Vero cells | Kidney epithelial | Dose-dependent decrease in RPLp2 | 2-50 µM | [1] |

Table 3: In Vivo Efficacy of this compound

| Model | Cancer Type | Treatment | Effect | Reference |

| Immunodeficient mice | Chronic Myeloid Leukemia | 40 mg/kg/day, i.p. | Extinguishes serial transplant ability of BC CML cells | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

MNK1 Kinase Assay (In Vitro)

This protocol is designed to determine the direct inhibitory effect of this compound on MNK1 kinase activity in a cell-free system.

Materials:

-

Recombinant active MNK1 enzyme

-

eIF4E protein (as substrate)

-

This compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, recombinant active MNK1, and eIF4E substrate.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for 30 minutes at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of MNK1 inhibition at each concentration of this compound and determine the IC50 value.

References

- 1. MNK1 inhibitor CGP57380 overcomes mTOR inhibitor-induced activation of eIF4E: the mechanism of synergic killing of human T-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]

- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of CGP 57380: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 57380 is a potent and selective, cell-permeable inhibitor of the MAP kinase-interacting kinases 1 and 2 (Mnk1 and Mnk2). By targeting these kinases, this compound effectively blocks the phosphorylation of their key substrate, the eukaryotic initiation factor 4E (eIF4E), a critical regulator of cap-dependent mRNA translation. This inhibition of eIF4E phosphorylation has profound effects on various cellular processes, including protein synthesis, cell proliferation, apoptosis, and inflammatory responses. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visualization of the relevant signaling pathways.

Core Mechanism of Action: Inhibition of the Mnk-eIF4E Axis

This compound is a pyrazolo-pyrimidine compound that acts as an ATP-competitive inhibitor of Mnk1 and Mnk2.[1] The Mnk kinases are downstream effectors of the mitogen-activated protein kinase (MAPK) signaling pathways, specifically the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways.[2] Upon activation by upstream stimuli such as growth factors, stress, and cytokines, ERK and p38 phosphorylate and activate Mnk1 and Mnk2.[2] The activated Mnk kinases then phosphorylate eIF4E on Serine 209.[3]

Phosphorylation of eIF4E is a crucial regulatory step in the initiation of cap-dependent translation. It is thought to enhance the binding of eIF4E to the 5' cap of mRNAs and promote the assembly of the eIF4F translation initiation complex.[3] This complex is essential for the recruitment of the ribosome to the mRNA, thereby initiating protein synthesis. By inhibiting Mnk1 and Mnk2, this compound prevents the phosphorylation of eIF4E, leading to a reduction in the translation of a specific subset of mRNAs, many of which encode for proteins involved in cell growth, survival, and proliferation, such as c-Myc, cyclin D1, and survivin.[3]

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound has been characterized in both enzymatic and cellular assays. The following tables summarize the key quantitative data.

| Target | Assay Type | IC50 | Reference |

| Mnk1 | Cell-free kinase assay | 2.2 µM | [1][4] |

| eIF4E Phosphorylation | Cellular assay | ~3 µM | [1][4] |

Table 1: Inhibitory Potency of this compound

This compound exhibits selectivity for Mnk kinases and does not significantly inhibit other kinases at concentrations where it effectively blocks Mnk1 activity.

| Kinase | Inhibitory Activity | Reference |

| p38 | No significant inhibition | [1] |

| JNK1 | No significant inhibition | [1] |

| ERK1/2 | No significant inhibition | [1] |

| PKC | No significant inhibition | [1] |

| Src-like kinases | No significant inhibition | [1] |

Table 2: Kinase Selectivity Profile of this compound

Signaling Pathways and Cellular Effects

The inhibition of the Mnk-eIF4E axis by this compound has a cascading effect on multiple cellular signaling pathways and processes.

Regulation of Protein Synthesis and Cell Proliferation

By inhibiting eIF4E phosphorylation, this compound selectively reduces the translation of mRNAs containing complex 5' untranslated regions (UTRs), which often encode for proteins critical for cell cycle progression and proliferation. This leads to an anti-proliferative effect in various cancer cell lines.[3] For instance, in T-cell acute lymphoblastic leukemia (T-ALL) cells, this compound has been shown to inhibit proliferation in a dose- and time-dependent manner.[3]

Induction of Apoptosis

This compound can induce apoptosis, or programmed cell death, in cancer cells. This is achieved, in part, by reducing the expression of anti-apoptotic proteins whose translation is dependent on eIF4E phosphorylation. In T-ALL cell lines, treatment with this compound leads to the activation of the caspase pathway, a key molecular cascade in the execution of apoptosis.[3]

Modulation of Inflammatory Responses

The Mnk-eIF4E pathway plays a significant role in regulating the production of pro-inflammatory cytokines. This compound has been demonstrated to inhibit the production of tumor necrosis factor-alpha (TNF-α) in macrophages stimulated with lipopolysaccharide (LPS).[4] This suggests a potential therapeutic role for this compound in inflammatory diseases.

Synergy with Other Signaling Inhibitors

An important aspect of the biological activity of this compound is its ability to synergize with other targeted therapies. For example, inhibitors of the mTOR pathway, such as everolimus, can lead to a feedback activation of eIF4E phosphorylation. This compound can overcome this resistance mechanism, and the combination of mTOR and Mnk inhibitors has shown synergistic anti-cancer effects in preclinical models of T-ALL and non-small cell lung cancer.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activity of this compound.

In Vitro Mnk1 Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of Mnk1.

Materials:

-

Recombinant active Mnk1 enzyme

-

eIF4E protein as substrate

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

This compound stock solution (in DMSO)

-

P81 phosphocellulose paper or SDS-PAGE and autoradiography equipment

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, recombinant Mnk1 enzyme, and the eIF4E substrate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid) or by spotting the reaction mixture onto P81 phosphocellulose paper.

-

If using P81 paper, wash the papers extensively with phosphoric acid to remove unincorporated ATP.

-

Quantify the incorporation of ³²P into the eIF4E substrate using a scintillation counter or by SDS-PAGE followed by autoradiography and densitometry.

-

Calculate the IC₅₀ value of this compound by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of eIF4E Phosphorylation

This cellular assay determines the ability of this compound to inhibit eIF4E phosphorylation in intact cells.

Materials:

-

Cell line of interest (e.g., HEK293, Jurkat)

-

Cell culture medium and supplements

-

Stimulant (e.g., serum, phorbol 12-myristate 13-acetate (PMA), or a growth factor)

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-eIF4E (Ser209) and anti-total-eIF4E

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Seed cells in culture plates and grow to the desired confluency.

-

Starve the cells in serum-free medium for a few hours to reduce basal phosphorylation levels.

-

Pre-treat the cells with various concentrations of this compound (or DMSO) for 1-2 hours.

-

Stimulate the cells with a suitable agonist (e.g., 10% fetal bovine serum) for a short period (e.g., 15-30 minutes) to induce eIF4E phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-eIF4E (Ser209) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To ensure equal loading, strip the membrane and re-probe with an antibody against total eIF4E.

-

Quantify the band intensities to determine the inhibition of eIF4E phosphorylation.

Cell Viability (MTT) Assay

This assay assesses the effect of this compound on cell proliferation and viability.

Materials:

-

Cell line of interest

-

96-well culture plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells at a low density in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound (and a DMSO control).

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (DMSO-treated) cells.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Materials:

-

Cell line of interest

-

This compound stock solution (in DMSO)

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Binding buffer (e.g., HEPES buffered saline with CaCl₂)

-

Flow cytometer

Procedure:

-

Treat cells with this compound (and a DMSO control) for a specified time.

-

Harvest the cells, including any floating cells in the medium.

-

Wash the cells with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.

-

Quantify the different cell populations:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

TNF-α Production Inhibition Assay

This assay measures the effect of this compound on the production of the pro-inflammatory cytokine TNF-α.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages

-

Lipopolysaccharide (LPS)

-

This compound stock solution (in DMSO)

-

ELISA kit for TNF-α

Procedure:

-

Plate the macrophage cells in a culture plate.

-

Pre-treat the cells with different concentrations of this compound (or DMSO) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.

-

Incubate for a specified time (e.g., 4-6 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of TNF-α production for each concentration of this compound.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving this compound and a typical experimental workflow.

Caption: this compound inhibits Mnk1/2, blocking eIF4E phosphorylation and downstream effects.

References

The Role of Cgp 57380 in Translation Initiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the role of the small molecule inhibitor Cgp 57380 in the intricate process of translation initiation. This compound is a potent and selective inhibitor of the MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2), key regulators of the eukaryotic translation initiation factor 4E (eIF4E). By modulating the activity of eIF4E, this compound provides a powerful tool to investigate and potentially control the translation of specific mRNAs, particularly those implicated in oncogenesis and cellular proliferation.

Core Mechanism of Action

This compound is a cell-permeable pyrazolo-pyrimidine compound that functions as a competitive inhibitor of ATP binding to MNK1 and MNK2.[1][2] These kinases are downstream effectors of the Ras/MAPK and p38 MAPK signaling pathways and are responsible for the phosphorylation of eIF4E at serine 209.[3][4] The phosphorylation of eIF4E is a critical event in cap-dependent translation initiation, a primary mechanism for protein synthesis in eukaryotes.

The initiation of translation is a multi-step process involving the assembly of the eIF4F complex at the 5' cap of mRNA. This complex, consisting of eIF4E (the cap-binding protein), eIF4G (a scaffolding protein), and eIF4A (an RNA helicase), recruits the 40S ribosomal subunit to the mRNA, allowing for the scanning and identification of the start codon.

Phosphorylation of eIF4E by MNK1/2 is thought to enhance the translation of a subset of mRNAs that possess complex 5' untranslated regions (UTRs) and are often associated with cell growth, proliferation, and survival. By inhibiting MNK1 and MNK2, this compound prevents the phosphorylation of eIF4E, thereby selectively downregulating the translation of these specific mRNAs.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound from various in vitro and cellular assays.

| Parameter | Value | Assay Type | Reference |

| IC50 (MNK1) | 2.2 µM | In vitro kinase assay | [2][6] |

| IC50 (eIF4E phosphorylation) | ~3 µM | Cellular assay (293 cells) | [6] |

Table 1: In vitro and cellular inhibitory concentrations of this compound.

| Cell Line | Treatment | Effect | Reference |

| T-ALL Jurkat and CEM cells | This compound (4-16 µM) | Dose-dependent suppression of p-MNK1 and p-eIF4E | [5] |

| Human Lung Cancer Cells (H157) | This compound (2.5 µM) + Rapamycin (10 nM) | Inhibition of rapamycin-induced eIF4E phosphorylation | [7] |

| A2780 Ovarian Cancer Cells | This compound | Inhibition of p-eIF4E (S209) | [8] |

Table 2: Cellular effects of this compound on eIF4E phosphorylation.

Signaling Pathway

The signaling pathway illustrating the mechanism of action of this compound is depicted below. Upstream signals, such as growth factors and stress, activate the MAPK (ERK and p38) pathways, which in turn activate MNK1 and MNK2. These kinases then phosphorylate eIF4E, promoting the translation of specific mRNAs. This compound directly inhibits MNK1 and MNK2, blocking this phosphorylation event.

Experimental Protocols

Detailed methodologies for key experiments used to elucidate the function of this compound are provided below.

In Vitro MNK1 Kinase Assay

This assay measures the direct inhibitory effect of this compound on MNK1 activity.

Materials:

-

Recombinant active MNK1 enzyme

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Substrate (e.g., Myelin Basic Protein [MBP] or a specific peptide substrate)

-

[γ-³³P]ATP or ADP-Glo™ Kinase Assay (Promega)

-

This compound (dissolved in DMSO)

-

96-well plates

-

Phosphocellulose paper and scintillation counter (for radiolabeled assay) or luminometer (for ADP-Glo™)

Procedure:

-

Prepare a reaction mixture containing Kinase Assay Buffer, the substrate, and MgCl₂.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add the MNK1 enzyme to the wells and incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³³P]ATP for radioactive detection or unlabeled ATP for ADP-Glo™).

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

For radioactive detection: Spot a portion of the reaction mixture onto phosphocellulose paper, wash extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For ADP-Glo™ assay: Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol using a luminometer.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC₅₀ value.

Western Blot Analysis of eIF4E Phosphorylation

This method is used to assess the level of phosphorylated eIF4E in cells treated with this compound.

Materials:

-

Cell lines of interest (e.g., Jurkat, H157)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and blotting system (e.g., PVDF membrane)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-eIF4E (Ser209)

-

Mouse anti-total eIF4E

-

Rabbit anti-phospho-MNK1 (Thr197/202)

-

Mouse anti-total MNK1

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time.

-

Lyse the cells in ice-cold lysis buffer and quantify the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-eIF4E) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe for total eIF4E and the loading control to normalize the data.

Polysome Profiling

This technique is used to determine the effect of this compound on the association of mRNAs with ribosomes, providing a measure of translation efficiency.[9][10]

Materials:

-

Cells treated with this compound or vehicle

-

Cycloheximide (to arrest translation)

-

Lysis buffer with cycloheximide

-

Sucrose solutions (e.g., 10% and 50% in polysome buffer)

-

Gradient maker and ultracentrifuge with swinging bucket rotor

-

Fractionation system with a UV detector (254 nm)

-

RNA extraction reagents

Procedure:

-

Treat cells with this compound. Prior to harvesting, add cycloheximide to the culture medium to freeze ribosomes on the mRNA.

-

Lyse the cells and prepare a cytoplasmic extract.

-

Prepare a linear sucrose gradient (e.g., 10-50%) in ultracentrifuge tubes.

-

Carefully layer the cytoplasmic extract onto the top of the sucrose gradient.

-

Centrifuge at high speed (e.g., 39,000 rpm) for several hours at 4°C.

-

Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm. This generates a polysome profile, with peaks corresponding to the 40S and 60S ribosomal subunits, 80S monosomes, and polysomes.

-

Collect fractions corresponding to non-translating (monosomes) and translating (polysomes) mRNAs.

-

Extract RNA from the pooled fractions and analyze the distribution of specific mRNAs using RT-qPCR or RNA-sequencing to determine changes in their translation efficiency upon this compound treatment.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The MNK1/2-eIF4E Axis as a Potential Therapeutic Target in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Schematic illustration depicting the cellular pathways that lead to eIF4E activation and phosphorylation by Mnk1/2 [pfocr.wikipathways.org]

- 5. MNK1 inhibitor CGP57380 overcomes mTOR inhibitor-induced activation of eIF4E: the mechanism of synergic killing of human T-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of translation using polysome profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measuring mRNA Translation by Polysome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

CGP57380: A Technical Guide to a Selective Mnk1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of CGP57380, a cell-permeable pyrazolo-pyrimidine compound, and its role as a selective inhibitor of MAP kinase-interacting kinase 1 (Mnk1). The information presented herein is intended to support research and development efforts by providing detailed data on its inhibitory activity, selectivity, and the experimental methodologies used for its characterization.

Core Mechanism of Action

CGP57380 selectively targets Mnk1, a serine/threonine kinase that is a key downstream component of the mitogen-activated protein kinase (MAPK) signaling pathway. Mnk1 is activated through phosphorylation by extracellular signal-regulated kinases (ERK) and p38 MAPKs.[1][2] Once activated, Mnk1 phosphorylates several downstream targets, most notably the eukaryotic translation initiation factor 4E (eIF4E) at Ser209.[3][4] The phosphorylation of eIF4E is a critical step in the initiation of cap-dependent mRNA translation, a process essential for the synthesis of proteins involved in cell growth, proliferation, and survival.[2] By inhibiting Mnk1, CGP57380 prevents the phosphorylation of eIF4E, thereby suppressing protein synthesis and potentially leading to the inhibition of cell growth and induction of apoptosis.[2][3]

Quantitative Inhibitory Activity

The inhibitory potency of CGP57380 against Mnk1 has been determined through in vitro kinase assays. In cellular contexts, its efficacy is measured by its ability to inhibit the phosphorylation of the downstream target, eIF4E.

| Target | Assay Type | IC50 Value | Reference |

| Mnk1 | In Vitro Kinase Assay | 2.2 µM | [5][6][7][8] |

| eIF4E Phosphorylation | Cellular Assay (293 cells) | ~3 µM | [5][7][8] |

Selectivity Profile

CGP57380 exhibits a high degree of selectivity for Mnk1. Studies have shown that it does not possess inhibitory activity against several other kinases, even at concentrations significantly higher than its IC50 for Mnk1.

| Kinase | Activity | Reference |

| p38 | No inhibitory activity | [6][7][8] |

| JNK1 | No inhibitory activity | [6][7][8] |

| ERK1 | No inhibitory activity | [6][7][8] |

| ERK2 | No inhibitory activity | |

| PKC | No inhibitory activity | [6][7][8] |

| c-Src-like kinases | No inhibitory activity | [6][7][8] |

Signaling Pathway and Inhibition Logic

The following diagrams illustrate the signaling pathway in which Mnk1 operates and the logical workflow for assessing the inhibitory effect of CGP57380.

Caption: Mnk1 Signaling Pathway and Point of Inhibition by CGP57380.

Caption: Cellular Assay Workflow for Evaluating CGP57380 Efficacy.

Experimental Protocols

In Vitro Mnk1 Kinase Assay (Representative Protocol)

This protocol outlines a typical procedure for determining the in vitro inhibitory activity of CGP57380 against Mnk1.

1. Reagents and Buffers:

-

Kinase Buffer: 25 mM HEPES (pH 7.4), 25 mM β-glycerophosphate, 0.1 mM sodium orthovanadate, 25 mM MgCl2, 2.5 mM DTT.

-

Recombinant Proteins: Active Mnk1, HA-tagged eIF4E (substrate), and active p38α (for Mnk1 pre-activation).

-

ATP Solution: 100 mM ATP in sterile water.

-

Test Compound: CGP57380 dissolved in DMSO to create a stock solution.

-

Stop Solution: SDS loading buffer.

2. Assay Procedure:

-

Mnk1 Pre-activation: In a microcentrifuge tube, combine Mnk1 (e.g., 2 ng/mL) with active p38α (e.g., 0.03-3 ng/mL) in kinase buffer. Incubate for 30 minutes at 30°C to ensure full activation of Mnk1.

-

Inhibitor Pre-incubation: Add varying concentrations of CGP57380 (or DMSO as a vehicle control) to the pre-activated Mnk1 and incubate for a defined period (e.g., 10-15 minutes) at room temperature.

-

Kinase Reaction Initiation: Add the substrate, HA-eIF4E (e.g., 10 ng/mL), and ATP (final concentration, e.g., 300 µM) to the mixture to start the kinase reaction.

-

Incubation: Incubate the reaction mixture for 30 minutes at 30°C.

-

Reaction Termination: Stop the reaction by adding SDS loading buffer.

-

Analysis: Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for phosphorylated eIF4E (Ser209). The intensity of the phosphorylated eIF4E band is quantified to determine the extent of inhibition by CGP57380 at each concentration.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assay for eIF4E Phosphorylation

This protocol describes a general method to assess the ability of CGP57380 to inhibit eIF4E phosphorylation in a cellular context.

1. Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., 293 cells) in appropriate growth medium until they reach a desired confluency (e.g., 70-80%).

-

Serum-starve the cells for a specified period (e.g., 18-24 hours) to reduce basal kinase activity.

-

Pre-treat the cells with various concentrations of CGP57380 (or DMSO for control) for a defined time (e.g., 1-2 hours).

-

Stimulate the cells with an appropriate agonist (e.g., fetal calf serum (FCS), anisomycin, or TNFα) for a short period (e.g., 15-30 minutes) to induce the MAPK pathway and subsequent Mnk1 activation.

2. Cell Lysis and Protein Analysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the cell lysates by centrifugation to remove cellular debris.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting.

-

Probe the membranes with primary antibodies against phosphorylated eIF4E (Ser209) and total eIF4E (as a loading control).

-

Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.

-

Quantify the band intensities to determine the ratio of phosphorylated eIF4E to total eIF4E for each treatment condition.

-

Calculate the IC50 value for the inhibition of eIF4E phosphorylation in a cellular environment.[5]

Conclusion

CGP57380 is a valuable research tool for investigating the roles of Mnk1 and the downstream consequences of its inhibition. Its selectivity for Mnk1 over other related kinases makes it a specific probe for studying the Mnk1-eIF4E signaling axis. The provided data and protocols offer a foundation for the design and execution of experiments aimed at further elucidating the therapeutic potential of Mnk1 inhibition.

References

- 1. Controlling TIME: How MNK Kinases Function to Shape Tumor Immunity [mdpi.com]

- 2. What are MNK1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. MNK1 inhibitor CGP57380 overcomes mTOR inhibitor-induced activation of eIF4E: the mechanism of synergic killing of human T-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 5. apexbt.com [apexbt.com]

- 6. CGP 57380 | Apoptosis | MNK | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes and Protocols for CGP 57380 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP 57380 is a potent and selective, cell-permeable inhibitor of the MAP kinase-interacting kinases 1 and 2 (MNK1/2).[1][2][3][4] MNK1/2 are key downstream effectors of the MAPK signaling pathways and are the exclusive kinases that phosphorylate the eukaryotic initiation factor 4E (eIF4E) at Ser209.[5][6] The phosphorylation of eIF4E is implicated in the translation of a subset of mRNAs encoding proteins involved in cell proliferation, survival, and tumorigenesis.[7][8] By inhibiting MNK1/2, this compound effectively blocks eIF4E phosphorylation, leading to anti-proliferative and pro-apoptotic effects in various cancer cell lines.[9][10] These application notes provide detailed protocols for the use of this compound in cell culture experiments.

Mechanism of Action

This compound acts as a competitive inhibitor at the ATP-binding site of MNK1 and MNK2. This inhibition prevents the phosphorylation of eIF4E, a critical step in the initiation of cap-dependent mRNA translation. The downstream effects of reduced eIF4E phosphorylation include decreased proliferation and induction of apoptosis in cancer cells.[9][10]

Signaling Pathway

The signaling pathway involving this compound is initiated by extracellular signals that activate the MAPK pathways (ERK and p38). Activated ERK and p38 then phosphorylate and activate MNK1/2. MNK1/2, in turn, phosphorylates eIF4E at Ser209. This compound directly inhibits MNK1/2, thereby blocking this phosphorylation event.

Quantitative Data

The following table summarizes the inhibitory concentrations of this compound in various contexts.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (MNK1, cell-free) | 2.2 µM | Cell-free assay | [1][2] |

| IC50 (eIF4E phosphorylation) | ~3 µM | Cellular assays | [1][2] |

| IC50 (Proliferation, 48h) | 6.32 µM | Jurkat (T-ALL) | [9] |

| IC50 (Proliferation, 48h) | 4.09 µM | CEM (T-ALL) | [9] |

| IC50 (Proliferation, 48h) | ~8 µM | T-ALL cell lines | [11] |

Experimental Protocols

General Experimental Workflow

The following diagram outlines a general workflow for studying the effects of this compound in cell culture.

Materials

-

This compound (Tocris Bioscience, MedchemExpress, or equivalent)

-

Dimethyl sulfoxide (DMSO)

-

Appropriate cell culture medium and supplements (e.g., RPMI-1640, DMEM, FBS)

-

Cell culture flasks and plates

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Reagents for specific assays (MTT, Annexin V-FITC, Propidium Iodide, antibodies for Western blotting)

Stock Solution Preparation

-

Prepare a stock solution of this compound in DMSO. A common stock concentration is 10-20 mM.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C.[2]

Cell Culture and Treatment

-

Culture cells in a humidified incubator at 37°C with 5% CO2.[12][13]

-

Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction).

-

Allow cells to adhere and reach the desired confluency (typically 60-80%).

-

Prepare working concentrations of this compound by diluting the stock solution in fresh culture medium. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).

-

Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies investigating the anti-proliferative effects of this compound.[9]

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0, 2, 4, 8, 16 µM) for 24, 48, or 72 hours.

-

Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is based on methods used to assess this compound-induced apoptosis.[9]

-

Seed cells in a 6-well plate and treat with this compound (e.g., 4 µM, 16 µM) or vehicle for 24 hours.

-

Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

Western Blot Analysis

This protocol is designed to analyze the phosphorylation status of eIF4E and MNK1.[9]

-

Seed cells in a 6-well plate and treat with this compound (e.g., 4 µM) for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-MNK1, MNK1, p-eIF4E (Ser209), eIF4E, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion

This compound is a valuable research tool for investigating the role of the MNK-eIF4E signaling axis in various cellular processes, particularly in the context of cancer. The protocols provided here offer a framework for conducting cell-based assays to elucidate the effects of this inhibitor. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. This compound | Mnk Inhibitors: R&D Systems [rndsystems.com]

- 5. Mnk2 and Mnk1 Are Essential for Constitutive and Inducible Phosphorylation of Eukaryotic Initiation Factor 4E but Not for Cell Growth or Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The MNK1/2-eIF4E Axis as a Potential Therapeutic Target in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CGP57380 enhances efficacy of RAD001 in non-small cell lung cancer through abrogating mTOR inhibition-induced phosphorylation of eIF4E and activating mitochondrial apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphorylation of the mRNA cap-binding protein eIF4E and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MNK1 inhibitor CGP57380 overcomes mTOR inhibitor-induced activation of eIF4E: the mechanism of synergic killing of human T-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. ashpublications.org [ashpublications.org]

- 12. horizondiscovery.com [horizondiscovery.com]

- 13. Cell Culture Protocols | Thermo Fisher Scientific - SG [thermofisher.com]

Application Notes and Protocols for Detecting p-eIF4E Inhibition by Cgp 57380 via Western Blot

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the use of the MNK1 inhibitor, Cgp 57380, to study the phosphorylation status of eukaryotic initiation factor 4E (eIF4E) in a cellular context. The primary method of detection is Western blotting, a widely used technique to identify and quantify specific proteins in a complex mixture. This document outlines the signaling pathway of eIF4E phosphorylation, a comprehensive experimental workflow, and a detailed step-by-step protocol for sample preparation, Western blotting, and data analysis.

Introduction

Eukaryotic initiation factor 4E (eIF4E) is a critical component of the mRNA cap-binding complex and plays a pivotal role in the initiation of cap-dependent translation. The phosphorylation of eIF4E at Serine 209 (Ser209) is mediated by MAP kinase-interacting kinases 1 and 2 (MNK1/2). This phosphorylation event is associated with the translation of a subset of mRNAs that encode for proteins involved in cell growth, proliferation, and survival. Consequently, the MNK-eIF4E signaling axis has emerged as a promising target for therapeutic intervention in various diseases, including cancer.

This compound is a cell-permeable compound that selectively inhibits the kinase activity of MNK1.[1] By inhibiting MNK1, this compound prevents the phosphorylation of eIF4E, thereby reducing the translation of specific oncogenic proteins.[2][3] This application note provides a robust protocol to monitor the efficacy of this compound in reducing p-eIF4E levels in cultured cells using Western blot analysis.

Signaling Pathway

The phosphorylation of eIF4E is a downstream event of the Ras/MAPK signaling pathway. Upon activation by various extracellular stimuli, the pathway culminates in the activation of MNK1/2, which in turn phosphorylates eIF4E at Ser209. This compound acts as a specific inhibitor of MNK1, blocking this terminal phosphorylation step.

Caption: this compound inhibits MNK1-mediated eIF4E phosphorylation.

Experimental Workflow

The following diagram outlines the major steps involved in assessing the effect of this compound on eIF4E phosphorylation.

Caption: Workflow for Western blot analysis of p-eIF4E.

Detailed Experimental Protocol

Materials and Reagents

-

Cell Line: Appropriate cell line with detectable levels of p-eIF4E (e.g., HEK293, HeLa, various cancer cell lines).

-

This compound (MNK1 inhibitor)

-

Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer (4x)

-

SDS-PAGE Gels (e.g., 12% polyacrylamide)

-

PVDF or Nitrocellulose Membranes

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-phospho-eIF4E (Ser209)

-

Rabbit anti-total eIF4E

-

Mouse anti-β-actin (or other suitable loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Chemiluminescent Substrate (ECL)

-

Deionized Water

-

Phosphate-Buffered Saline (PBS)

Procedure

-

Cell Culture and Treatment: a. Plate cells at a desired density and allow them to adhere and grow to 70-80% confluency. b. Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a specified duration (e.g., 2, 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: a. After treatment, wash the cells twice with ice-cold PBS. b. Add ice-cold lysis buffer to the plate and incubate on ice for 15-30 minutes. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (protein lysate) to a new tube.

-

Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

Sample Preparation: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 1/3 volume of 4x Laemmli sample buffer to each lysate. c. Boil the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE: a. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. b. Run the gel at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

Primary Antibody Incubation: a. Dilute the primary antibodies in 5% BSA/TBST at the recommended concentrations (e.g., p-eIF4E 1:1000, total eIF4E 1:1000, β-actin 1:5000). b. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

-

Washing: a. Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: a. Dilute the appropriate HRP-conjugated secondary antibody in 5% BSA/TBST (e.g., 1:2000 to 1:10000). b. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

-

Washing: a. Wash the membrane three times for 10 minutes each with TBST.

-

Detection: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate for the recommended time. c. Capture the chemiluminescent signal using an imaging system.

-

Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the p-eIF4E signal to the total eIF4E signal. c. Further normalize the p-eIF4E/total eIF4E ratio to the loading control (e.g., β-actin) to account for any loading inaccuracies.

Data Presentation

The quantitative data obtained from the Western blot analysis can be summarized in a table for clear comparison of the effects of different concentrations of this compound.

| Treatment Group | This compound Conc. (µM) | p-eIF4E (Normalized Intensity) | Total eIF4E (Normalized Intensity) | p-eIF4E / Total eIF4E Ratio | Fold Change vs. Control |

| Vehicle Control | 0 | 1.00 | 1.00 | 1.00 | 1.0 |

| Treatment 1 | 1 | 0.75 | 0.98 | 0.77 | 0.77 |

| Treatment 2 | 5 | 0.42 | 1.01 | 0.42 | 0.42 |

| Treatment 3 | 10 | 0.15 | 0.99 | 0.15 | 0.15 |

| Treatment 4 | 20 | 0.05 | 1.02 | 0.05 | 0.05 |

Note: The data presented in this table are for illustrative purposes only and will vary depending on the cell line, experimental conditions, and exposure times.

Troubleshooting

-

No or Weak Signal:

-

Increase the amount of protein loaded.

-

Optimize primary and secondary antibody concentrations.

-

Ensure the activity of the HRP-conjugated secondary antibody and the chemiluminescent substrate.

-

Confirm the presence of the target protein in the cell lysate.

-

-

High Background:

-

Increase the duration and number of washing steps.

-

Optimize the blocking conditions (time and blocking agent).

-

Decrease the antibody concentrations.

-

-

Non-specific Bands:

-

Use a more specific primary antibody.

-

Increase the stringency of the washing steps.

-

Ensure the lysis buffer contains adequate protease and phosphatase inhibitors.

-

By following this detailed protocol, researchers can effectively utilize this compound as a tool to investigate the role of eIF4E phosphorylation in their specific biological systems and to assess the on-target efficacy of MNK1 inhibition.

References

Application Notes and Protocols for Cgp 57380 in MTT Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Cgp 57380, a potent and selective inhibitor of MAP kinase-interacting kinases 1 (MNK1), in a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess cell viability and proliferation.

Introduction

This compound is a cell-permeable pyrazolo-pyrimidine compound that functions as a selective inhibitor of MNK1 with an IC50 of 2.2 µM in cell-free assays. It has demonstrated no inhibitory activity against p38, JNK1, ERK1/2, PKC, or Src-like kinases. By inhibiting MNK1, this compound blocks the phosphorylation of the eukaryotic initiation factor 4E (eIF4E), a critical step in the initiation of cap-dependent translation of proteins involved in cell growth and proliferation. The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. This assay relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of living cells.

Data Presentation

The anti-proliferative activity of this compound has been quantified in various cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug that inhibits 50% of cell growth, are summarized below.

| Cell Line | Treatment Time (hours) | IC50 (µM) |

| Jurkat (T-ALL) | 48 | 6.32[1] |

| CEM (T-ALL) | 48 | 4.09[1] |

T-ALL: T-cell acute lymphoblastic leukemia

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway affected by this compound.

References

Application Notes and Protocols for In Vivo Studies of CGP 57380

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of CGP 57380, a potent inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2). The information compiled herein, including study designs, dosage regimens, experimental protocols, and signaling pathway diagrams, is intended to guide researchers in designing and executing their own in vivo studies with this compound.

I. Summary of In Vivo Study Designs and Dosages

This compound has been predominantly investigated in in vivo cancer models, particularly in xenograft studies. The most consistently reported dosage is 40 mg/kg/day administered via intraperitoneal (i.p.) injection .

Table 1: Summary of In Vivo Study Designs for this compound

| Disease Model | Animal Model | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |

| Chronic Myeloid Leukemia (CML) | Immunodeficient mice with BC CML cell transplants | 40 mg/kg/day | Intraperitoneal (i.p.) | 3 weeks | Potently extinguishes the ability of BC CML cells to serially transplant and function as leukemia stem cells. | [1] |

| Glioblastoma (GBM) | Orthotopic U87MG-luc glioma xenograft nude mouse model | Not explicitly stated for this compound alone | Intraperitoneal (i.p.) | 4 injections between days 8 and 15 post-implantation | Used in combination with RAD001 (everolimus) to inhibit tumor growth. | [2] |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | (In vitro data suggests potential for in vivo studies) | 4-16 µM (in vitro) | - | - | Synergistic growth inhibitory effect with everolimus. Overcomes everolimus-induced eIF4E phosphorylation. | [3] |

II. Experimental Protocols

A. Preparation of this compound for In Vivo Administration

1. Formulation for Intraperitoneal (i.p.) Injection:

-

Vehicle 1 (DMSO/Saline):

-

Dissolve this compound in 100% DMSO to create a stock solution.

-

For injection, dilute the stock solution with sterile saline (0.9% NaCl) to the final desired concentration. The final concentration of DMSO should be kept low (typically ≤10%) to avoid toxicity.

-

-

Vehicle 2 (DMSO/PEG300/Tween 80/Saline):

-

Dissolve this compound in DMSO.

-

Add PEG300 and mix thoroughly.

-

Add Tween 80 and mix until the solution is clear.

-

Finally, add saline to reach the desired final volume. A common ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

-

-

Vehicle 3 (DMSO/Corn Oil):

-

Dissolve this compound in DMSO.

-

Add the DMSO solution to corn oil and mix vigorously to form a suspension.

-

Note: It is recommended to prepare fresh formulations for each day of dosing. The solubility of this compound is limited in aqueous solutions.

B. Intraperitoneal (i.p.) Injection Protocol in Mice

-

Animal Restraint: Properly restrain the mouse to expose the abdominal area.

-

Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Needle Insertion: Use a 25-27 gauge needle. Insert the needle at a 10-20 degree angle, bevel up.

-

Injection: Gently aspirate to ensure no fluid (urine or blood) is drawn, then slowly inject the prepared this compound formulation. The maximum recommended injection volume for a mouse is 10 ml/kg.[4]

-

Post-injection Monitoring: Observe the animal for any signs of distress after the injection.

C. Orthotopic Glioblastoma Xenograft Model Protocol

This protocol is based on a study that utilized this compound in combination with another inhibitor.[2]

-

Cell Culture: Culture U87MG-luc (luciferase-expressing) human glioblastoma cells under standard conditions.

-

Animal Model: Use immunocompromised mice (e.g., nude or NOD/SCID).

-

Intracranial Injection:

-

Anesthetize the mouse.

-

Secure the mouse in a stereotactic frame.

-

Create a small burr hole in the skull at the desired coordinates.

-

Slowly inject a suspension of U87MG-luc cells (e.g., 5 x 10^5 cells in a small volume of sterile PBS) into the brain parenchyma.[5]

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth non-invasively using bioluminescence imaging (BLI) at regular intervals.

-

-

Treatment:

-

Once tumors are established (e.g., day 8 post-implantation), begin treatment with this compound (and/or other compounds) as per the study design.

-

-

Endpoint Analysis:

-

Continue monitoring tumor growth via BLI.

-

At the end of the study, euthanize the animals and harvest the brains for further analysis (e.g., histology, immunohistochemistry, western blotting).

-

D. Western Blot Protocol for Phosphorylated eIF4E in Tumor Tissue

-

Tissue Lysis:

-

Excise the tumor tissue and immediately snap-freeze it in liquid nitrogen.

-

Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with a primary antibody specific for phosphorylated eIF4E (Ser209).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip and re-probe the membrane with an antibody for total eIF4E as a loading control.

-

III. Signaling Pathways and Experimental Workflows

A. The MNK1/2-eIF4E Signaling Pathway

This compound targets the MNK1/2 kinases, which are key downstream effectors of the Ras/Raf/MEK/ERK and p38 MAPK signaling pathways. These pathways are often activated in cancer by various stimuli, including growth factors and stress. Activated MNK1/2 then phosphorylates the eukaryotic translation initiation factor 4E (eIF4E) at Serine 209. Phosphorylated eIF4E (p-eIF4E) plays a crucial role in the translation of a specific subset of mRNAs that encode for proteins involved in cell proliferation, survival, and metastasis.

Caption: The MNK1/2-eIF4E signaling pathway and the inhibitory action of this compound.

B. Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a xenograft mouse model.

Caption: A typical experimental workflow for an in vivo efficacy study of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. JCI - MNK1 pathway activity maintains protein synthesis in rapalog-treated gliomas [jci.org]

- 3. MNK1 inhibitor CGP57380 overcomes mTOR inhibitor-induced activation of eIF4E: the mechanism of synergic killing of human T-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative Proteomics Defines Melanoma SIRT1 Signaling [thermofisher.com]

- 5. The orthotopic xenotransplant of human glioblastoma successfully recapitulates glioblastoma-microenvironment interactions in a non-immunosuppressed mouse model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: CGP 57380 Solubility and Stability in DMSO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and stability of the MNK1 inhibitor, CGP 57380, in Dimethyl Sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction

This compound is a cell-permeable, pyrazolo-pyrimidine compound that functions as a potent and selective inhibitor of the MAP kinase-interacting kinase 1 (MNK1)[1][2][3][4]. MNK1 is a key downstream effector of the MAPK signaling pathway, and its primary substrate is the eukaryotic translation initiation factor 4E (eIF4E)[5][6][7]. By phosphorylating eIF4E at Serine 209, MNK1 plays a critical role in regulating cap-dependent mRNA translation, a process frequently dysregulated in cancer and inflammatory diseases[5][6][7][8]. This compound exerts its biological effects by inhibiting this phosphorylation event[1][2][3][4]. Given its widespread use in biomedical research, a thorough understanding of its solubility and stability in common laboratory solvents like DMSO is essential.

Physicochemical Properties

| Property | Value |

| Chemical Name | N3-(4-Fluorophenyl)-1H-pyrazolo-[3,4-d]pyrimidine-3,4-diamine |

| Molecular Formula | C11H9FN6 |

| Molecular Weight | 244.23 g/mol |

| CAS Number | 522629-08-9 |

Solubility in DMSO

This compound exhibits good solubility in high-quality, anhydrous DMSO. It is crucial to use fresh DMSO, as absorbed moisture can significantly reduce the solubility of the compound[2].

| Solubility Data in DMSO | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| Maximum Solubility | 48 mg/mL | 196.53 mM | Use fresh, anhydrous DMSO[2]. |

| High Solubility | 45 mg/mL | 184.25 mM | Sonication is recommended to aid dissolution[9]. |

| Standard Stock | 24.42 mg/mL | 100 mM | A commonly prepared high-concentration stock[3]. |

| Working Stock | ≥12.2 mg/mL | ≥50 mM | Easily achievable concentration[4]. |

Stability and Storage of DMSO Stock Solutions

Proper storage of this compound stock solutions is critical to maintain its chemical integrity and biological activity. Long-term storage at room temperature is not recommended[9].

| Storage Condition | Duration | Recommendations |

| -80°C | Up to 2 years | Recommended for long-term storage[1]. |

| -20°C | Up to 1 year | Suitable for intermediate-term storage[1]. |

General Recommendations:

-

Aliquot: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the DMSO stock solution into smaller, single-use volumes before freezing.

-

Light Protection: While not explicitly stated for this compound, it is good laboratory practice to store inhibitor solutions in light-protected vials.

-

Freshness: For optimal results, it is advisable to use the prepared stock solution as soon as possible[4].

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder (MW: 244.23 g/mol )

-

Anhydrous, high-purity DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipette

-

Vortex mixer and/or sonicator

Procedure:

-

Weighing: Accurately weigh out 1 mg of this compound powder and place it in a sterile vial.

-

Solvent Addition: Add 409.5 µL of anhydrous DMSO to the vial containing the this compound powder. This will yield a final concentration of 10 mM.

-

Dissolution: Vortex the solution vigorously until the powder is completely dissolved. If necessary, briefly sonicate the vial to ensure full dissolution[9]. The solution should be clear and free of particulates.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes. Store the aliquots at -20°C for up to one year or at -80°C for up to two years[1].

Protocol for Preparing Working Solutions for Cell-Based Assays

Objective: To dilute the high-concentration DMSO stock solution into an aqueous medium (e.g., cell culture medium) for treating cells.

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): To avoid precipitation of the compound in the aqueous medium, it is advisable to perform an intermediate dilution in DMSO or the final culture medium. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM solution.

-

Final Dilution: Add the required volume of the 10 mM or 1 mM stock solution to the pre-warmed (37°C) cell culture medium to achieve the desired final concentration. For instance, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution.

-

Mixing: Immediately after adding the compound, mix the medium gently but thoroughly by pipetting or swirling to ensure a homogenous solution and minimize the risk of precipitation.

-

Vehicle Control: It is crucial to prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the inhibitor. The final DMSO concentration in the cell culture should typically not exceed 0.1% to avoid solvent-induced cellular effects.

Signaling Pathways and Mechanism of Action

This compound is a selective inhibitor of MNK1 and MNK2, which are key kinases in the MAPK signaling pathway[5]. These kinases are activated by upstream signals from ERK and p38 MAP kinases in response to mitogens and cellular stress[5][7]. The primary function of activated MNK1/2 is to phosphorylate eIF4E, a critical component of the eIF4F complex that initiates cap-dependent mRNA translation[7][10]. By inhibiting MNK1, this compound prevents the phosphorylation of eIF4E, thereby suppressing the translation of specific mRNAs that encode proteins involved in cell proliferation, survival, and tumorigenesis[5][6][11].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | Mnk | Tocris Bioscience [tocris.com]

- 4. apexbt.com [apexbt.com]

- 5. Phosphorylation of the mRNA cap-binding protein eIF4E and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. What are MNK1 inhibitors and how do they work? [synapse.patsnap.com]

- 8. Signalling to eIF4E in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | Apoptosis | MNK | TargetMol [targetmol.com]

- 10. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 11. pnas.org [pnas.org]

Application Notes and Protocols for CGP 57380 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of CGP 57380, a potent and selective inhibitor of MAP kinase-interacting kinases 1 (MNK1), in in vitro research settings. This document includes a summary of effective treatment concentrations, detailed experimental protocols for key assays, and a visualization of the relevant signaling pathway.

Mechanism of Action

This compound is a cell-permeable pyrazolo-pyrimidine compound that functions as a selective inhibitor of MNK1 with a reported IC50 of 2.2 μM in cell-free assays.[1][2] It exhibits selectivity over other kinases such as p38, JNK1, ERK1/2, PKC, and Src-family kinases.[1][2] The primary downstream target of MNK1 is the eukaryotic initiation factor 4E (eIF4E). By inhibiting MNK1, this compound prevents the phosphorylation of eIF4E at Serine 209, a critical step in the regulation of cap-dependent mRNA translation of proteins involved in cell proliferation and survival.[3][4]

Data Presentation: this compound Treatment Concentrations

The effective concentration of this compound can vary depending on the cell line and the specific biological endpoint being measured. The following table summarizes reported IC50 values and effective concentrations from various in vitro studies.

| Cell Line | Cancer Type | Assay | Concentration (IC50) | Incubation Time | Reference |

| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | MTT Assay | 6.32 µM | 48 hours | [3] |

| CEM | T-cell Acute Lymphoblastic Leukemia (T-ALL) | MTT Assay | 4.09 µM | 48 hours | [3] |

| MV4-11 | Acute Myeloid Leukemia (AML) | Resazurin Assay | 4.88 µM | 72 hours | [1] |

| 293 cells | Human Embryonic Kidney | Inhibition of eIF4E phosphorylation | ~3 µM | Not Specified | [1] |

| MOLM-13 | Acute Myeloid Leukemia (AML) | Apoptosis Assay | 5, 10, 20 µM (dose-dependent increase) | 24 and 48 hours | [5] |

| MV4-11 | Acute Myeloid Leukemia (AML) | Apoptosis Assay | 5, 10, 20 µM (dose-dependent increase) | 24 and 48 hours | [5] |

| Vero cells | Monkey Kidney Epithelial | Inhibition of p-eIF4E | 2, 20, 50 µM (dose-dependent decrease) | 24 hours | [2] |

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell viability and proliferation. It measures the metabolic activity of cells, where viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS, filter-sterilized)[6]

-

Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or 10% SDS in 0.01 M HCl)[7]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells, or 0.5-1.0 x 10^5 cells/mL for suspension cells) in 100 µL of complete culture medium.[7][8] Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[7]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[8]

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7] Cover the plate with foil and shake on an orbital shaker for 15 minutes.[6]

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm or 590 nm) using a microplate reader.[6] A reference wavelength of >650 nm can be used to subtract background.

-

Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of eIF4E Phosphorylation

This protocol describes the detection of phosphorylated eIF4E (p-eIF4E) in cell lysates by Western blotting to confirm the inhibitory effect of this compound.

Materials:

-

Cells of interest

-

This compound

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% w/v BSA in TBST)

-

Primary antibodies: anti-phospho-eIF4E (Ser209) and anti-total-eIF4E

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)